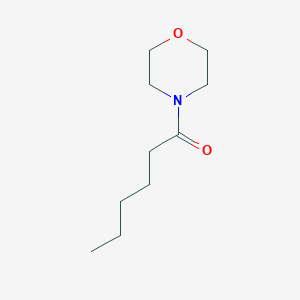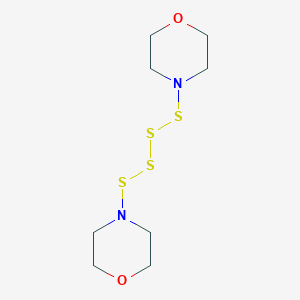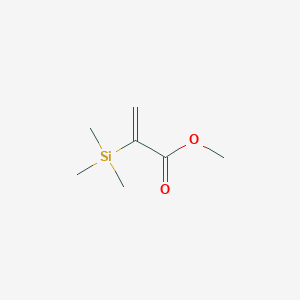
Methyl (1-trimethylsilyl)acrylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl (1-trimethylsilyl)acrylate is an organic compound characterized by the presence of a trimethylsilyl group attached to an acrylate moiety. This compound is known for its unique chemical properties, which make it valuable in various scientific and industrial applications. The trimethylsilyl group imparts increased stability and reactivity to the acrylate, making it a versatile intermediate in organic synthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions
Methyl (1-trimethylsilyl)acrylate can be synthesized through several methods. One common approach involves the reaction of (E)-2-(trimethylsilyl)vinyllithium with methyl chloroformate. Another method includes the carbonation of the corresponding Grignard reagent prepared from (1-bromovinyl)trimethylsilane, yielding 2-trimethylsilylacrylic acid, which is then esterified to form the methyl ester .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using the aforementioned methods. The processes are optimized for high yield and purity, ensuring the compound meets the stringent requirements for its various applications.
Chemical Reactions Analysis
Types of Reactions
Methyl (1-trimethylsilyl)acrylate undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form various oxidation products.
Reduction: Reduction reactions can yield different reduced forms of the compound.
Substitution: The trimethylsilyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in reactions with this compound include organolithium reagents, Grignard reagents, and various oxidizing and reducing agents. Reaction conditions often involve specific solvents such as ether, tetrahydrofuran (THF), and ethanol .
Major Products
The major products formed from reactions involving this compound include α-silyl esters, vinylsilanes, and various annulation products such as 3-cyclopentenecarboxylates and cyclohexanecarboxylates .
Scientific Research Applications
Methyl (1-trimethylsilyl)acrylate has a wide range of applications in scientific research:
Biology: The compound’s stability and reactivity make it useful in the synthesis of biologically active molecules.
Medicine: It is employed in the development of pharmaceuticals and other medical compounds.
Mechanism of Action
The mechanism of action of methyl (1-trimethylsilyl)acrylate involves its reactivity as an α-silyl Michael acceptor. This allows it to participate in conjugate addition reactions with various nucleophiles, leading to the formation of diverse products. The trimethylsilyl group also serves as a protecting group, enhancing the compound’s stability during reactions .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to methyl (1-trimethylsilyl)acrylate include:
Methyl methacrylate: Another acrylate ester with different reactivity and applications.
Trimethylsilyl acrylate: Shares the trimethylsilyl group but differs in its ester moiety.
Uniqueness
This compound is unique due to the presence of both the trimethylsilyl group and the acrylate moiety, which confer distinct reactivity and stability. This combination makes it particularly valuable in synthetic organic chemistry and industrial applications .
Properties
IUPAC Name |
methyl 2-trimethylsilylprop-2-enoate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H14O2Si/c1-6(7(8)9-2)10(3,4)5/h1H2,2-5H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XYEVJASMLWYHGL-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C(=C)[Si](C)(C)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H14O2Si |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
158.27 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

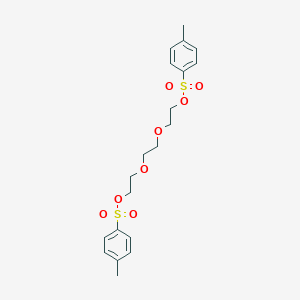
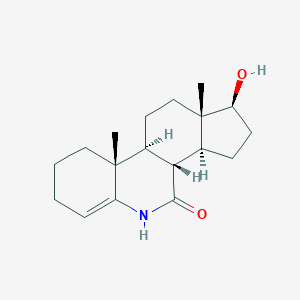
![Methyl iodide, [14C]](/img/structure/B100923.png)
![N6-[(Indole-3-yl)acetyl]-L-lysine](/img/structure/B100925.png)
![[(1S,8R)-2,3,5,6,7,8-hexahydro-1H-pyrrolizin-1-yl]methyl 3-(3-methylbut-2-enyl)-4-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxybenzoate](/img/structure/B100926.png)
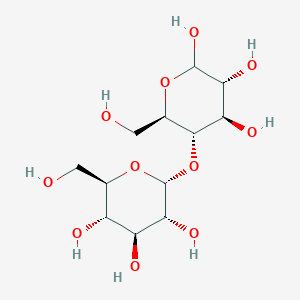
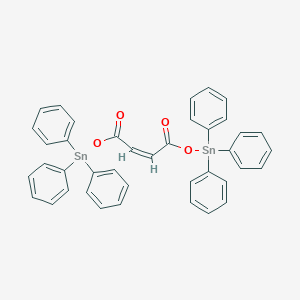
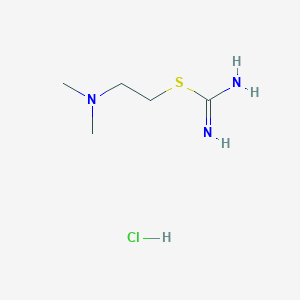
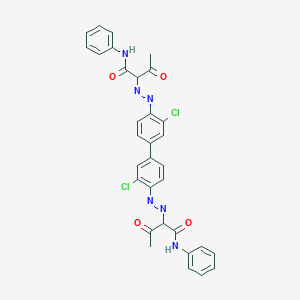

![1-(2-butyloctoxy)-4-[4-[4-[4-(2-butyloctoxy)phenyl]phenyl]phenyl]benzene](/img/structure/B100935.png)
